molecular formula C10H12N2O3 B1465510 4-(3,4-Diaminophenyl)-4-oxobutanoic acid CAS No. 56436-27-2

4-(3,4-Diaminophenyl)-4-oxobutanoic acid

Cat. No.: B1465510
CAS No.: 56436-27-2
M. Wt: 208.21 g/mol
InChI Key: KFNXPDQQODLPLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is 3,4-Diaminophenylboronic acid . Boronic acids are highly valuable building blocks in organic synthesis . They are often used in the formation of carbon-carbon bonds and have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a well-known method in organic synthesis . This process involves the removal of a boron group from a boronic ester, which can be used to create a variety of complex organic compounds .


Molecular Structure Analysis

The molecular structure of 3,4-Diaminophenylboronic acid is represented by the formula C6H9BN2O2 . The compound has an average mass of 151.959 Da and a monoisotopic mass of 152.075714 Da .


Chemical Reactions Analysis

Boronic acids, such as 3,4-Diaminophenylboronic acid, are known to undergo a variety of chemical reactions. One of the most common reactions is the formation of carbon-carbon bonds, which is often used in the synthesis of complex organic compounds .

Safety and Hazards

3,4-Diaminophenylboronic acid may cause skin and eye irritation and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Boronic acid-based compounds are being explored for their potential in various fields, including chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery is one of the future directions .

Properties

IUPAC Name

4-(3,4-diaminophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-7-2-1-6(5-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4,11-12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNXPDQQODLPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Reactant of Route 4
4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Reactant of Route 5
4-(3,4-Diaminophenyl)-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(3,4-Diaminophenyl)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.